3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including derivatives similar to the compound , often involves the utilization of cycloaddition reactions. One prominent method includes the silver-mediated three-component cycloaddition reaction, which allows for the direct synthesis of 1-N-vinyl-1,2,3-triazoles. This method is characterized by operational simplicity, good substrate and functional group compatibility, and the use of easily available feedstocks without the need for pre-installed vinylazide precursors (Chen et al., 2019). Furthermore, [3+2]-cycloaddition reactions have been highlighted for their efficiency in the selective construction of vinyl containing 1,2,3-triazoles, which significantly improve the molecule's properties (S. G., Anebouselvy K, & Dhevalapally B. Ramachary, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often studied using X-ray diffraction and various spectroscopic methods, including IR and NMR. One study on a similar triazole compound utilized these techniques along with density functional theory (DFT) for a comprehensive understanding of the molecular geometry, electronic structure, and vibrational frequencies, providing insights into the design of efficient materials based on the 1,2,4-triazole derivatives (Inkaya et al., 2013).
Chemical Reactions and Properties
Triazole compounds are known for their participation in various chemical reactions, including Pummerer-type cyclization and cycloaddition reactions. These reactions are crucial for synthesizing biologically active compounds and pharmaceuticals, demonstrating the compound's versatility in chemical synthesis (Xu, Chen, & Zhou, 2009).
properties
IUPAC Name |
5-cyclobutyl-3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3/c16-15(17,18)12-7-4-10(5-8-12)6-9-13-19-14(21-20-13)11-2-1-3-11/h4-9,11H,1-3H2,(H,19,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQVKSCHGBCJD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)C=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=NC(=NN2)/C=C/C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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